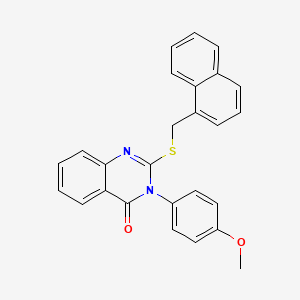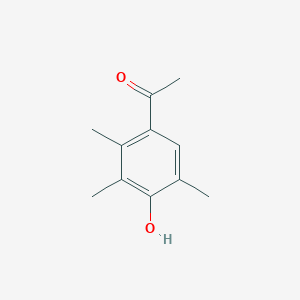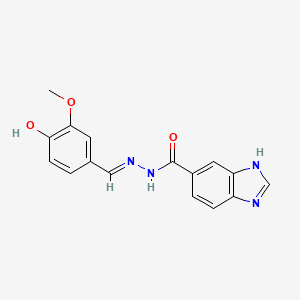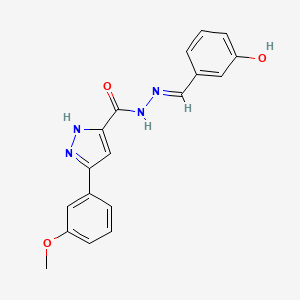
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Naphthylmethylthio Group: This can be done through nucleophilic substitution reactions, where a naphthylmethylthiol is reacted with a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxy or carbonyl derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-4(3H)-quinazolinone: Lacks the naphthylmethylthio group.
2-((1-Naphthylmethyl)thio)-4(3H)-quinazolinone: Lacks the methoxyphenyl group.
4(3H)-Quinazolinone: The simplest form, lacking both the methoxyphenyl and naphthylmethylthio groups.
Uniqueness
3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the methoxyphenyl and naphthylmethylthio groups, which can confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C26H20N2O2S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20N2O2S/c1-30-21-15-13-20(14-16-21)28-25(29)23-11-4-5-12-24(23)27-26(28)31-17-19-9-6-8-18-7-2-3-10-22(18)19/h2-16H,17H2,1H3 |
InChI 键 |
GLQPQLQNNOOEBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978796.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)

![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978843.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978846.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)

